trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate
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Overview
Description
trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate: is a biochemical compound with the molecular formula C₃₄H₂₂O₄ and a molecular weight of 494.54 g/mol . This compound is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon known for its carcinogenic properties. It is primarily used in research settings to study the metabolic pathways and carcinogenic mechanisms of polycyclic aromatic hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate typically involves the following steps :
Prévost Reaction: The 7,8 double bond of benzo[a]pyrene is subjected to the Prévost reaction, resulting in the formation of the trans dibenzoate derivative.
Bromination-Dehydrobromination: Introduction of the 9,10 double bond is achieved through a bromination-dehydrobromination procedure.
Hydrolysis: The final step involves hydrolysis to yield the racemic trans-7,8-dihydrodiol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to its corresponding dihydrodiol form.
Substitution: It can participate in substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Dihydrodiol dehydrogenase (DD) is commonly used to catalyze the oxidation process.
Reduction: Standard reducing agents like sodium borohydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Benzo[a]pyrene-7,8-dione.
Reduction: Corresponding dihydrodiol.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Metabolic Pathways: Used to study the metabolic pathways of polycyclic aromatic hydrocarbons.
Carcinogenic Mechanisms: Helps in understanding the carcinogenic mechanisms of benzo[a]pyrene derivatives.
Biology and Medicine:
Cancer Research: Utilized in cancer research to investigate the formation of DNA adducts and mutagenic effects.
Toxicology Studies: Employed in toxicology studies to assess the impact of polycyclic aromatic hydrocarbons on biological systems.
Industry:
Environmental Monitoring: Used in environmental monitoring to track the presence and effects of polycyclic aromatic hydrocarbons.
Mechanism of Action
The mechanism of action of trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate involves its metabolic conversion to reactive intermediates . Dihydrodiol dehydrogenase catalyzes the oxidation of the compound to benzo[a]pyrene-7,8-dione . This metabolite can form DNA adducts, leading to mutagenic and carcinogenic effects . The compound primarily targets cytochrome P450 enzymes and other metabolic pathways involved in the detoxification and activation of polycyclic aromatic hydrocarbons .
Comparison with Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[a]pyrene-7,8-diol: A metabolic precursor with similar carcinogenic potential.
Benzo[a]pyrene-7,8-dione: An oxidation product with mutagenic effects.
Uniqueness: trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate is unique due to its specific structure, which allows it to undergo distinct metabolic transformations leading to highly reactive and mutagenic intermediates . This makes it a valuable compound for studying the detailed mechanisms of polycyclic aromatic hydrocarbon-induced carcinogenesis .
Properties
IUPAC Name |
[(7S,8S)-7-benzoyloxy-7,8-dihydrobenzo[a]pyren-8-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O4/c35-33(23-8-3-1-4-9-23)37-29-19-18-26-27-17-16-22-13-7-12-21-14-15-25(31(27)30(21)22)20-28(26)32(29)38-34(36)24-10-5-2-6-11-24/h1-20,29,32H/t29-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOICHLIKBTTOX-NYDCQLBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C=CC3=C(C2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2C=CC3=C([C@@H]2OC(=O)C4=CC=CC=C4)C=C5C=CC6=C7C5=C3C=CC7=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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